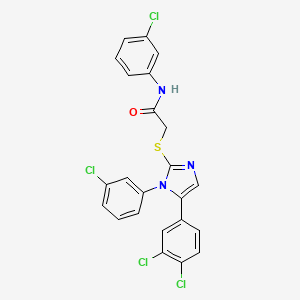
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H15Cl4N3OS and its molecular weight is 523.25. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Interaction Analysis The structural analysis of compounds similar to N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide reveals their potential for forming diverse intermolecular interactions. Studies have shown that compounds with chlorophenyl and imidazolyl groups can form 3-D arrays via N-H···O, N-H···N, N-H···F, and C-H···N hydrogen bonds, alongside C-H···π, C-Cl···π, and C-O···π interactions (Boechat et al., 2011). These structural characteristics suggest potential applications in designing molecular assemblies or materials with specific physical properties.
Synthesis of Heterocyclic Compounds The compound's structure is conducive to the synthesis of novel heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals. Research on similar molecules has led to the development of new thiazolidinone and acetidinone derivatives with antimicrobial activity (Mistry, Desai, & Intwala, 2009), showcasing the potential of such compounds in developing new antimicrobial agents.
Antitumor and Anticancer Activity Compounds bearing the chlorophenyl and imidazolyl motifs have been evaluated for their antitumor and anticancer activities. Research indicates that benzothiazole derivatives, closely related in structure to the specified compound, exhibit significant anticancer activity against various cancer cell lines, suggesting potential applications in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition Studies The chemical scaffold of N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide is useful in studying enzyme inhibition. Similar compounds have been explored for their inhibitory potential against various enzymes, which could be beneficial in designing inhibitors for enzymes involved in disease pathways.
Material Science and Photovoltaic Applications Research on compounds with similar structures has also extended into material science, particularly in the development of photosensitizers for dye-sensitized solar cells (DSSCs). These studies explore the photochemical and thermochemical properties of such compounds, suggesting potential applications in improving the efficiency of photovoltaic devices (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4N3OS/c24-15-3-1-5-17(10-15)29-22(31)13-32-23-28-12-21(14-7-8-19(26)20(27)9-14)30(23)18-6-2-4-16(25)11-18/h1-12H,13H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQNPOWRRTLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

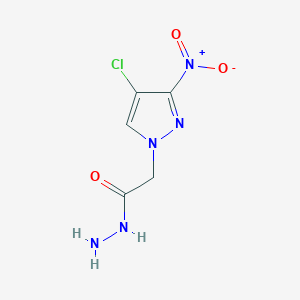
![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)
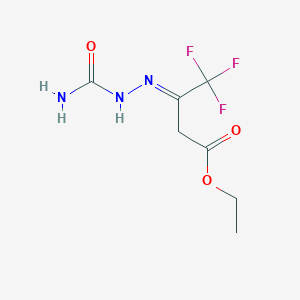


![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)
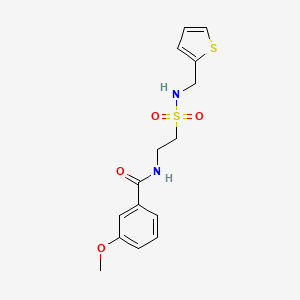
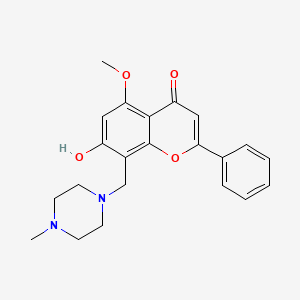
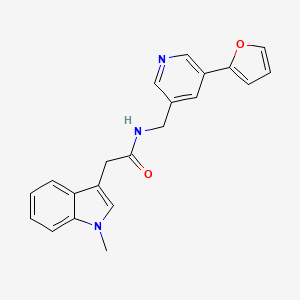


![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)